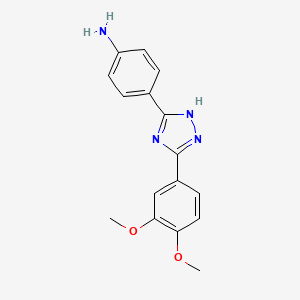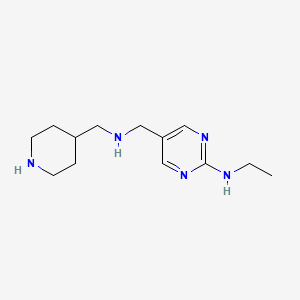![molecular formula C11H18N4 B11812222 1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11812222.png)
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that contains both piperidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and triazole moieties in its structure makes it a versatile scaffold for the development of various therapeutic agents.
Preparation Methods
The synthesis of 1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the triazole ring.
Piperidine Introduction: The piperidine ring is then introduced through a nucleophilic substitution reaction.
Hydrogenation: The final step involves the hydrogenation of the intermediate compound to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Scientific Research Applications
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The triazole ring in the compound is believed to play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d][1,2,3]triazole: This compound has a similar structure but lacks the tetrahydro moiety.
1-(Piperidin-4-yl)-1,2,3-triazole: This compound contains only the triazole ring without the benzo moiety.
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,4]triazole: This compound has a different triazole ring structure, leading to variations in its biological activity and applications.
The uniqueness of this compound lies in its combination of piperidine and triazole rings, which confer distinct pharmacological properties and make it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
1-piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole |
InChI |
InChI=1S/C11H18N4/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9/h9,12H,1-8H2 |
InChI Key |
LEYIPUSIQDUURG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=NN2C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11812235.png)
